N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is an organic compound that features a furan ring, a hydroxypropyl group, and an o-tolyloxyacetamide moiety
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12-5-2-3-6-14(12)21-11-16(19)17-9-8-13(18)15-7-4-10-20-15/h2-7,10,13,18H,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRZFIVNUFLPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the furan-2-yl-3-hydroxypropyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the hydroxypropyl group.
Coupling with o-tolyloxyacetamide: The intermediate is then coupled with o-tolyloxyacetamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The o-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its p-tolyloxy and m-tolyloxy counterparts.
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings surrounding this compound.
- Molecular Formula : C₁₆H₁₉NO₅
- Molecular Weight : 305.32 g/mol
- CAS Number : 1421525-99-6
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential anti-inflammatory, antimicrobial, and cytotoxic effects. The furan moiety present in the structure contributes significantly to its biological properties.
1. Anti-inflammatory Activity
Research indicates that compounds containing the furan nucleus exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways, including the MAPK and PPAR-γ signaling pathways . The presence of hydroxyl groups in the structure may enhance these anti-inflammatory effects by promoting antioxidant activities.
2. Antimicrobial Activity
Furan derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated that certain furan compounds can selectively inhibit microbial growth and modify enzyme activities involved in microbial metabolism . The specific activity of this compound against various pathogens remains to be fully elucidated but is hypothesized based on structural analogs.
3. Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of similar compounds on tumor cell lines. For example, derivatives of furan have shown selective cytotoxicity against human tumor cells while sparing normal cells . The specific cytotoxic profile of this compound requires further investigation to establish its efficacy against different cancer types.
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | Modulation of MAPK and PPAR-γ signaling |
| Antimicrobial | Selective growth inhibition | Modification of microbial enzyme activities |
| Cytotoxicity | Selective toxicity to tumor cells | Induction of apoptosis in cancer cell lines |
Case Study: Furan Derivatives in Cancer Treatment
A study focusing on various furan derivatives highlighted their potential as anticancer agents. Compounds similar to this compound were tested against several human tumor cell lines, revealing promising results in terms of cytotoxicity and selectivity . While specific data on this compound is limited, the trends observed suggest a need for further exploration into its mechanisms and efficacy.
Q & A
Q. What are the optimal synthetic routes for N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a furan-2-yl-propanol derivative with a 2-methylphenoxyacetic acid precursor. Key steps include:
- Hydroxypropyl Functionalization : Use of Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to introduce the hydroxypropyl group to the furan moiety .
- Amide Bond Formation : Activation of the carboxylic acid with EDCl/HOBt or DCC/DMAP in anhydrous DCM, followed by reaction with the amine intermediate .
- Yield Optimization : Adjusting stoichiometric ratios (1.2:1 amine:acid), reaction time (12–24 hours), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Table 1 : Comparison of Reaction Conditions and Yields
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | THF | 65–72 |
| Amidation | EDCl/HOBt | DCM | 78–85 |
Q. How is the molecular structure of this compound validated, and what challenges arise in resolving stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL (e.g., refinement of the hydroxypropyl group’s stereochemistry and furan ring planarity) . Challenges include resolving the 3-hydroxypropyl group’s configuration (R/S), which requires high-resolution data (>1.0 Å) and TWIN/BASF corrections for crystal twinning .
- NMR Spectroscopy : H-NMR (δ 7.2–7.4 ppm for aromatic protons), C-NMR (δ 170–175 ppm for carbonyl), and 2D techniques (COSY, HSQC) to confirm connectivity .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate this compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification :
- Molecular Docking : Screen against kinase or GPCR libraries (AutoDock Vina) to prioritize targets, leveraging the furan ring’s π-π stacking potential .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS analysis .
- Functional Studies :
- siRNA Knockdown : Validate target relevance in vitro (e.g., cancer cell lines) by correlating target protein reduction with altered compound efficacy .
- Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to assess interaction strength .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Source of Variability :
- Compound Purity : Ensure >95% purity (HPLC-ELSD) to exclude impurities affecting assays .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Orthogonal Validation :
- Dose-Response Repetition : Test activity in ≥3 independent assays (e.g., MTT, apoptosis flow cytometry) .
- Metabolic Stability : Assess compound degradation in cell media (LC-MS) to confirm bioactivity correlates with intact molecule exposure .
Data Contradiction Analysis Example
Case : Discrepant IC₅₀ values (5 μM vs. 25 μM) in two cancer cell lines.
- Hypothesis : Differential expression of metabolic enzymes (e.g., CYP450) affecting compound activation.
- Validation :
- Metabolite Profiling : Compare parent compound and metabolites (LC-HRMS) in both cell lines .
- Enzyme Inhibition : Co-treat with CYP450 inhibitor (e.g., ketoconazole) to assess impact on IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
